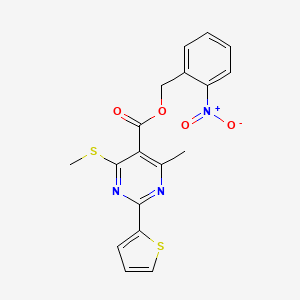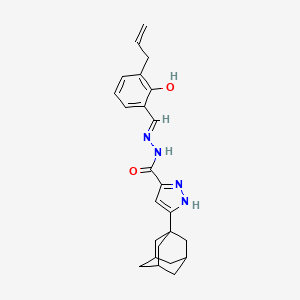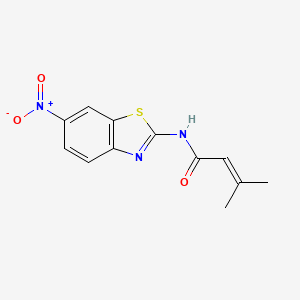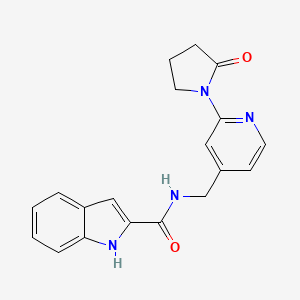
(2-Nitrophenyl)methyl 4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, starting from specific precursors and employing conditions that facilitate the desired transformations. For example, similar pyrimidine derivatives are synthesized through reactions involving key starting materials and conditions that enable the formation of the complex structures characteristic of these molecules (Gomha, Muhammad, & Edrees, 2017).
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been determined using various spectroscopic techniques, including NMR, IR, and mass spectroscopy, alongside elemental analysis and X-ray diffraction methods. These studies reveal the detailed atomic arrangement and confirm the molecular identity of the synthesized compounds (Glidewell, Low, Marchal, & Quesada, 2003).
Chemical Reactions and Properties
The chemical reactions and properties of such molecules are influenced by their functional groups and molecular structure. Pyrimidine derivatives exhibit a range of chemical behaviors, including interactions through hydrogen bonding and aromatic π-π interactions, which are crucial for understanding their reactivity and potential applications (Stolarczyk et al., 2018).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, play significant roles in determining the usability of these compounds in various applications. For instance, the crystalline structure analysis provides insights into the stability and solubility characteristics essential for material science applications (Huseynzada et al., 2022).
Chemical Properties Analysis
The chemical properties, including reactivity with various agents and stability under different conditions, are critical for the compound's applications in chemical synthesis and potential pharmaceutical uses. Studies on related compounds have explored their antimicrobial, anticancer, and other biological activities, providing a basis for understanding the chemical properties of "(2-Nitrophenyl)methyl 4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxylate" (Sharma et al., 2012).
Applications De Recherche Scientifique
Synthetic Chemistry Applications
The preparation of substituted methyl o-nitrophenyl sulfides, similar in structure to the compound , involves nucleophilic substitution reactions catalyzed by bases like triethylamine or pyridine. These compounds are characterized by their NMR spectra and have potential applications in the synthesis of more complex molecules (Dudová, Částek, Macháček, & Šimůnek, 2002).
Materials Science Applications
In the realm of materials science, compounds with nitrophenyl and thiophene components have been used in the synthesis and characterization of new soluble conducting polymers. These polymers exhibit solubility in common organic solvents and have potential electrochromic device applications due to their favorable electronic properties (Variş, Ak, Tanyeli, Akhmedov, & Toppare, 2006).
Pharmacological Applications
In pharmacology, derivatives of thiophenyl-pyrimidines, which share structural similarities with the compound , have been synthesized and evaluated for their cytotoxic activities. Studies have shown that these compounds possess varying degrees of cytotoxicity against different cancer cell lines, making them potential candidates for anticancer drug development (Stolarczyk, Bryndal, Matera-Witkiewicz, Lis, Królewska-Golińska, Cieślak, Kaźmierczak-Barańska, & Cieplik, 2018).
Propriétés
IUPAC Name |
(2-nitrophenyl)methyl 4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S2/c1-11-15(17(26-2)20-16(19-11)14-8-5-9-27-14)18(22)25-10-12-6-3-4-7-13(12)21(23)24/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDPAXVNAWLIKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CS2)SC)C(=O)OCC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[1-[4-(2-oxo-1,3-oxazinan-3-yl)phenyl]ethyl]acetamide](/img/structure/B2494824.png)


![Methyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B2494829.png)
![N-(5,7-dimethyl-2-(methylamino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide](/img/structure/B2494830.png)

![3-cyclopropyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B2494832.png)
![[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2494833.png)
![1-Morpholin-4-yl-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2494834.png)
![2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2494839.png)

![N-(3-methoxyphenethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2494843.png)
![2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazol-3-yl)-4-ethyl-5-methoxyphenol](/img/structure/B2494846.png)
![3,3,3-Trifluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]propane-1-sulfonamide](/img/structure/B2494847.png)